molecular formula C10H15BrN4O B1271977 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol CAS No. 849021-42-7

2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol

Cat. No.: B1271977
CAS No.: 849021-42-7
M. Wt: 287.16 g/mol
InChI Key: ZZAGRUBMUDIADL-UHFFFAOYSA-N
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Description

2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol is a chemical compound with the molecular formula C10H15BrN4O. It is characterized by the presence of a bromopyrimidine group attached to a piperazine ring, which is further connected to an ethanol moiety.

Preparation Methods

The synthesis of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol typically involves the following steps:

Chemical Reactions Analysis

2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol undergoes various chemical reactions, including:

Scientific Research Applications

2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets. The bromopyrimidine group can bind to nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperazine ring may also interact with various receptors, modulating their function. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar compounds to 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol include:

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN4O/c11-9-7-12-10(13-8-9)15-3-1-14(2-4-15)5-6-16/h7-8,16H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAGRUBMUDIADL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375495
Record name 2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849021-42-7
Record name 2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-(piperazin-1-yl)pyrimidine (0.20 g, 0.83 mmol) in acetone (10.0 mL) was added K2CO3 (0.58 g, 4.17 mmol) followed by the addition of 2-bromoethanol (0.01 g, 1.66 mmol). The resulting reaction mixture was heated to reflux for 3 h. After the completion of reaction (TLC monitoring), the reaction mixture was cooled, added water and extracted with EtOAc (2×100 mL). The combined organics was washed with brine, dried (Na2SO4), filtered and concentrated. The crude residue was purified over silica gel (100-200 M, 2% MeOH-DCM) to obtain the desired product (0.11 g, 47%). MS: 287.10 (M+H)+.
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.01 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
47%

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